molecular formula C20H27N5O B5501588 7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B5501588
M. Wt: 353.5 g/mol
InChI Key: CXNCEEYFOVTSHS-UHFFFAOYSA-N
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Description

7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H27N5O and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.22156050 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound has been involved in the synthesis of new chemical structures with potential biological activities. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) reported the synthesis of pyrimidinones and triazinones through reactions involving similar pyridine derivatives, showcasing the compound's utility in generating novel heterocyclic compounds with possible antimicrobial activities Abdel-rahman, Bakhite, & Al-Taifi, 2002.

Antimicrobial Activity

The antimicrobial potential of compounds synthesized from pyridine derivatives, akin to the mentioned compound, has been a significant area of research. The study by Abdel-rahman et al. (2002) also tested some of the synthesized compounds for their in vitro antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents.

Advanced Chemical Transformations

Research by Gazizov et al. (2020) on azolo[1,5-a]pyrimidin-7-amines, which are structurally related to the mentioned compound, involved investigating nitration reactions and the synthesis of novel fused heterocyclic compounds. This study highlights the compound's relevance in exploring chemical reactivity and synthesizing complex molecular structures with possible biological activities Gazizov, Gorbunov, Rusinov, Ulomsky, & Charushin, 2020.

Biological Evaluations

Furthermore, the compound's derivatives have been synthesized and evaluated for their biological activities, such as antimicrobial and antiproliferative effects. For instance, Atapour-Mashhad et al. (2017) reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity, demonstrating the compound's utility in medicinal chemistry research Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017.

Future Directions

Pyrazolo[3,4-d]pyrimidines, including “7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine”, have shown promising biological activities, suggesting they could be further explored for therapeutic applications . Future research could focus on elucidating the exact mechanism of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies .

Properties

IUPAC Name

1-[4-(3,3-dimethylbutylamino)-2-pyridin-3-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-14(26)25-11-7-16-17(13-25)23-18(15-6-5-9-21-12-15)24-19(16)22-10-8-20(2,3)4/h5-6,9,12H,7-8,10-11,13H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNCEEYFOVTSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)N=C(N=C2NCCC(C)(C)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.